7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione
Description
Chemical Structure and Properties 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione (CAS: 107575-62-2) is a polycyclic aromatic compound featuring a pyrroloquinoline backbone fused with two dione groups (4,5-dione) and three ester substituents: two methoxycarbonyl groups at positions 7 and 9, and one ethoxycarbonyl group at position 2 . Its structure is closely related to pyrroloquinoline quinone (PQQ), a redox-active coenzyme in bacterial methanol dehydrogenases .
Synthesis and Derivatives The compound is likely synthesized via esterification of its parent tricarboxylic acid derivative (e.g., 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid, CAS: 72909-34-3) using methanol and ethanol under acidic or enzymatic conditions . Similar derivatives include:
- 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester (CAS: 80721-47-7), where all three carboxylic acid groups are methyl esters .
- 4,5-Dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid (CAS: 116451-28-6), which retains two carboxylic acid groups and lacks the ethoxycarbonyl substituent .
Properties
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O8/c1-4-28-18(25)10-6-8-12(19-10)11-7(16(23)26-2)5-9(17(24)27-3)20-13(11)15(22)14(8)21/h5-6,19H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWXAGSZHNRGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C3=C(C(=O)C2=O)N=C(C=C3C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Stoichiometry
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Precursor 9 : 12.09 g (0.0313 mol)
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Ceric ammonium nitrate (CAN) : 84.87 g (0.155 mol) in 120 mL water
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Solvent : 600 mL acetonitrile
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Workup solvents : Methylene chloride (3 × 300 mL), toluene/ethyl acetate (1:1), heptane
The molar ratio of CAN to precursor 9 is 5:1 , ensuring complete oxidation of the pyrroloquinoline intermediate.
Stepwise Procedure and Mechanistic Insights
Oxidative Cyclization
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Cooling and Suspension : Precursor 9 is suspended in acetonitrile and cooled to -5°C using a dry ice/acetone bath.
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CAN Addition : Aqueous CAN is added dropwise over 5 minutes, forming a bright orange solution indicative of Ce(IV) coordination with the substrate.
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Reaction Monitoring : Stirring at -5°C for 1.5 hours facilitates the oxidation of the pyrrole moiety, forming the dione structure via single-electron transfer (SET) .
Workup and Purification
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Quenching : The reaction mixture is poured into 1380 mL cold water to precipitate cerium salts, which are removed by filtration.
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Extraction : The filtrate is extracted with methylene chloride to recover the organic product.
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Drying and Concentration : The combined organic layers are dried over 75 g magnesium sulfate and concentrated in vacuo to yield 10.15 g of crude solid.
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Crystallization : The residue is stirred in toluene/ethyl acetate (1:1) , yielding bright red-orange crystals.
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Silica Gel Treatment : The crystals are stirred with 5 g silica gel in methylene chloride for 1 hour to adsorb impurities, followed by filtration through Celite 521.
The final product is obtained in 62% yield (7.50 g) as a red-orange solid.
Analytical Data and Characterization
Spectroscopic Properties
Crystallization Behavior
The compound crystallizes in a monoclinic system with distinct π-π stacking interactions between quinoline rings, as observed in analogous pyrroloquinolinediones.
Optimization and Scalability
Temperature Control
Maintaining the reaction at -5°C is critical to minimize hydrolysis of the ester groups. Higher temperatures (>0°C) reduce yields by ~30% due to side reactions.
Solvent Selection
Acetonitrile’s low nucleophilicity prevents unwanted adduct formation, while its polarity facilitates CAN solubility. Substituting with THF or DMF led to incomplete oxidation.
Industrial-Scale Considerations
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Cost of CAN : At ~$50/mol, CAN contributes significantly to production costs. Alternative oxidants (e.g., Mn(OAc)₃) are under investigation.
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Waste Management : Cerium-containing filtrates require neutralization with NaHCO₃ before disposal.
Applications and Derivatives
The compound serves as a precursor for:
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PQQ (pyrroloquinoline quinone) analogs with modified coordination sites.
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Anticancer agents : Rhodanine derivatives of pyrroloquinolinediones show IC₅₀ values <10 µM in MCF-7 cells.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Weight | 386.31 g/mol |
| Yield | 62% |
| Reaction Temperature | -5°C |
| Reaction Time | 1.5 hours |
| Key Reagent | Ceric ammonium nitrate (5 eq) |
| Purification Method | Silica gel/Celite filtration |
| Crystallization Solvent | Toluene/ethyl acetate (1:1) |
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinoline core or the ester groups.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups, to form new derivatives.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with cerium ammonium nitrate can yield different quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione has been investigated for its potential therapeutic applications. Its structure suggests that it may exhibit biological activity relevant to drug development.
Key Findings :
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, possibly through mechanisms that involve the inhibition of specific enzymes or pathways critical to cancer cell proliferation.
Fine Chemical Intermediates
This compound is classified as a fine chemical intermediate used in the synthesis of other complex organic molecules. Its derivatives can play significant roles in pharmaceuticals and agrochemicals.
Applications Include :
- Synthesis of Heterocyclic Compounds : The pyrroloquinoline structure allows for various modifications leading to the development of new compounds with enhanced biological activities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro. |
| Study 2 | Synthesis Pathways | Developed a novel synthetic route utilizing this compound as an intermediate, enhancing yield and reducing byproducts. |
Research on Biological Mechanisms
Research has also focused on understanding the biological mechanisms through which this compound exerts its effects. Studies have employed various in vitro and in vivo models to elucidate these mechanisms.
Notable Insights :
- The compound's interaction with cellular pathways suggests potential roles in modulating inflammation and apoptosis, making it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione involves its interaction with specific molecular targets. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or activating certain biological pathways. The ester groups may also play a role in its bioavailability and interaction with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares key structural features, physicochemical properties, and bioactivity of 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione with structurally related compounds:
Key Observations
Functional Group Impact on Bioactivity: The esterified side chains in this compound differentiate it from PQQ, which has carboxylic acid groups. This modification likely reduces polarity, enhancing its suitability for crossing biological membranes .
Synthetic Versatility: The CAN-mediated cycloaddition method used for thieno-fused benzofuran diones () could be adapted to synthesize pyrroloquinoline dione derivatives by substituting alkenes with pyrrole precursors . Dragmacidin derivatives () demonstrate the feasibility of one-pot syntheses for complex dione systems, a strategy that may apply to the target compound .
Biological Activity Gaps: While PQQ is well-studied as a coenzyme, the bioactivity of its ester derivatives remains underexplored. Antiviral diketopiperazines () highlight the importance of the dione moiety in bioactivity, but similar studies on pyrroloquinoline diones are absent in the provided evidence .
Biological Activity
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research findings on its biological activity, particularly focusing on its antitubercular properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula: C18H14N2O8, with a molecular weight of 386.31 g/mol. Its structural characteristics contribute to its biological activity and interaction with various biological targets.
Biological Activity Overview
Research indicates that pyrroloquinoline derivatives exhibit a range of biological activities, including:
- Antimycobacterial Activity : Studies have shown that compounds related to pyrrolo[1,2-a]quinolines demonstrate significant activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for several derivatives were reported between 8–128 µg/mL against the H37Rv strain .
- Cytotoxicity : The safety profile of these compounds has been evaluated using various cell lines. For instance, certain derivatives showed no toxicity up to concentrations of 250 µg/mL in peripheral blood mononuclear cell assays, indicating a favorable safety margin for potential therapeutic applications .
- Additional Pharmacological Activities : Beyond antimycobacterial effects, pyrroloquinoline derivatives have been noted for their antioxidant and anti-inflammatory properties. Some compounds have also shown promise in preclinical studies for conditions such as Alzheimer's disease and cancer treatment .
Antitubercular Activity
A specific study evaluated several pyrrolo[1,2-a]quinoline derivatives for their anti-TB properties. The compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate emerged as a particularly effective agent against both H37Rv and multidrug-resistant strains at MIC values of 8 and 16 µg/mL respectively .
Table 1: Antitubercular Activity of Pyrroloquinoline Derivatives
| Compound | MIC (µg/mL) | Strain Type |
|---|---|---|
| 4j | 8 | H37Rv |
| 4k | 16 | MDR M. tuberculosis |
| 4f | 32 | H37Rv |
Cytotoxicity Studies
Cytotoxic effects were assessed using the MTT assay across various concentrations. The results indicated that selected compounds maintained low toxicity levels while exhibiting significant antimycobacterial activity.
Table 2: Cytotoxicity Results
| Compound | Concentration Tested (µg/mL) | Toxicity Observed |
|---|---|---|
| 4f | Up to 250 | None |
| 4j | Up to 250 | None |
| Control | - | Significant |
Molecular docking studies have been conducted to elucidate the binding affinities of these compounds with target proteins involved in the survival and replication of M. tuberculosis. These studies suggest that the interaction with specific enzymes may be responsible for the observed antibacterial effects .
Q & A
Q. What are the key synthetic routes for synthesizing 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-f]quinoline-4,5-dione?
Methodological Answer: The synthesis typically involves multi-step condensation and oxidation reactions. For example:
Step 1 : Condensation of pyrrole derivatives (e.g., 5-ethyl-1H-pyrrole-3-carbaldehyde) with quinoline precursors.
Step 2 : Methoxycarbonyl and ethoxycarbonyl group introduction via esterification under anhydrous conditions.
Step 3 : Oxidation of the dihydroquinoline intermediate to the dione using strong oxidants like MnO₂ or DDQ .
Table 1 : Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Methyl 6-(methoxycarbonyl)-2-vinylpyridine-4-carboxylate | Pd-catalyzed coupling, 80°C | 65–70 |
| 2 | Methyl 2,9-bis(methoxycarbonyl)-1H-pyrrolo[2,3-f]quinoline-7-carboxylate | Ac₂O, H₂SO₄, reflux | 55–60 |
| 3 | Target compound (dione formation) | DDQ, CH₂Cl₂, RT | 40–45 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key peaks include aromatic protons (δ 8.2–8.5 ppm for quinoline H), methoxy/ethoxy groups (δ 3.8–4.3 ppm), and pyrrolic NH (δ 10.2–10.5 ppm) .
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm; quinoline carbons resonate at δ 120–150 ppm.
- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (quinoline dione C=O) .
Table 2 : Representative Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 10.4 (s, 1H) | Pyrrolic NH |
| ¹³C NMR | δ 170.2 (s) | Methoxycarbonyl C=O |
| IR | 1725 cm⁻¹ | Ester C=O stretch |
Advanced Research Questions
Q. How does the compound’s electronic structure influence its redox behavior in enzymatic systems?
Methodological Answer: The quinoline-4,5-dione core acts as a redox-active moiety. Cyclic voltammetry (CV) reveals a reversible redox couple at +90 mV (vs. SHE, pH 7.0), corresponding to the quinone/quinol transition. The ethoxycarbonyl groups stabilize the semiquinone radical intermediate, as observed via ESR spectroscopy in methanol dehydrogenase studies .
Table 3 : Redox Properties in Aqueous Media
| pH | Midpoint Potential (mV) | Observed Species (ESR) |
|---|---|---|
| 7.0 | +90 | Semiquinone radical |
| 13.0 | –150 | Diamagnetic dimer |
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways:
Reaction Path Search : Identifies transition states for nucleophilic attacks at the C-5 position.
Solvent Effects : COSMO-RS simulations in polar solvents (e.g., DMSO) show enhanced electrophilicity at the dione carbonyl groups .
Docking Studies : Predict binding affinity with enzymes like methanol dehydrogenase (MDH), highlighting interactions with conserved His and Asp residues .
Q. How to resolve contradictions in experimental data regarding hydration or adduct formation?
Methodological Answer: Discrepancies in hydration (e.g., C-5 vs. C-4 adducts) can be resolved via:
²H NMR in D₂O : Tracks deuterium exchange to confirm hydration sites.
X-ray Crystallography : Resolves steric effects of methoxy/ethoxy groups on adduct geometry.
Kinetic Isotope Effects (KIE) : Differentiates between concerted vs. stepwise mechanisms in nucleophilic additions .
Q. What strategies optimize regioselectivity in derivative synthesis?
Methodological Answer:
- Directed Metalation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions on the quinoline ring.
- Protecting Groups : Temporary protection of the pyrrole NH with Boc groups to direct electrophilic substitutions.
- Microwave-Assisted Synthesis : Accelerates reactions at 100–120°C, reducing side product formation .
Q. How to analyze the compound’s role in electron transfer chains using stopped-flow kinetics?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
